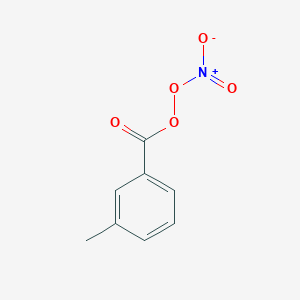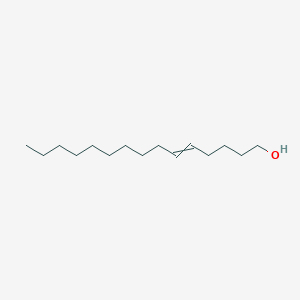
Pentadec-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-5-en-1-ol is an organic compound classified as a fatty alcohol. It has the molecular formula C15H30O and features a long hydrocarbon chain with a double bond at the fifth carbon and a hydroxyl group at the first carbon. This compound is part of the lipid and lipid-like molecules superclass and is specifically categorized under fatty alcohols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentadec-5-en-1-ol typically involves the reduction of fatty acids or their derivatives. One common method is the hydrogenation of esters derived from fatty acids. This process involves the esterification of a fatty acid with an alcohol, followed by hydrogenation in the presence of a catalyst to yield the desired fatty alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as nickel or palladium to reduce fatty acid esters to their corresponding alcohols. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of pentadec-5-en-1-one.
Reduction: Formation of pentadecan-1-ol.
Substitution: Formation of pentadec-5-en-1-chloride.
Applications De Recherche Scientifique
Pentadec-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mécanisme D'action
The mechanism of action of Pentadec-5-en-1-ol involves its interaction with cellular membranes and proteins. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing membrane fluidity and permeability. Additionally, it can modulate signaling pathways by interacting with specific receptors and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadecane: A saturated hydrocarbon with a similar chain length but lacking the hydroxyl group and double bond.
Pentadecan-1-ol: A saturated fatty alcohol with a hydroxyl group but no double bond.
Pentadec-1-ene: An unsaturated hydrocarbon with a double bond but no hydroxyl group.
Uniqueness
Pentadec-5-en-1-ol is unique due to its combination of a long hydrocarbon chain, a double bond, and a hydroxyl group. This structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
62936-15-6 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
pentadec-5-en-1-ol |
InChI |
InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h10-11,16H,2-9,12-15H2,1H3 |
Clé InChI |
XEYHTKFVKXISSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


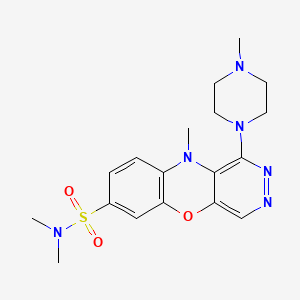

![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
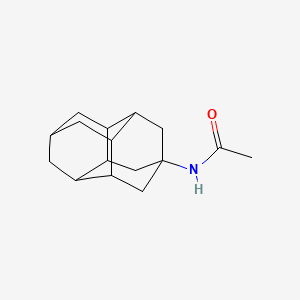


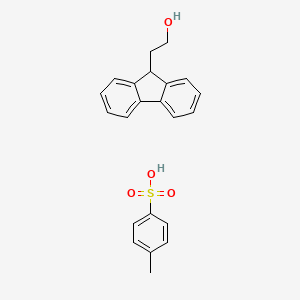
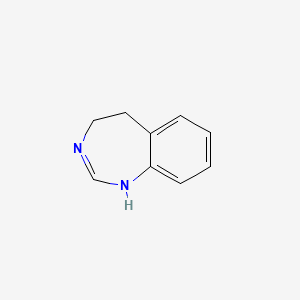
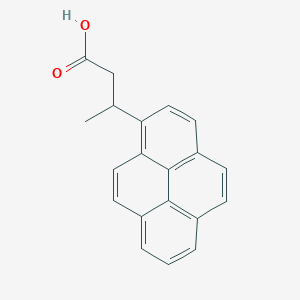
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
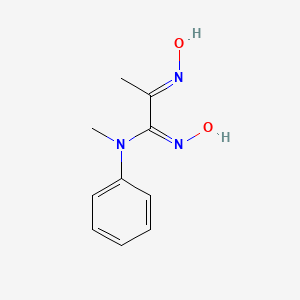
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
